molecular formula C5H6O4 B12559230 4-(Ethenyloxy)-1,3-dioxolan-2-one CAS No. 148481-75-8

4-(Ethenyloxy)-1,3-dioxolan-2-one

Cat. No.: B12559230
CAS No.: 148481-75-8
M. Wt: 130.10 g/mol
InChI Key: SESVPSIQLAEEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethenyloxy)-1,3-dioxolan-2-one is an organic compound with a unique structure that includes an ethenyloxy group attached to a dioxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-1,3-dioxolan-2-one typically involves the reaction of ethenyl alcohol with 1,3-dioxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethenyloxy linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

4-(Ethenyloxy)-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.

    Biology: The compound can be used in the development of bio-compatible materials.

    Medicine: Research is ongoing to explore its potential in drug delivery systems.

    Industry: It is utilized in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which 4-(Ethenyloxy)-1,3-dioxolan-2-one exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyloxy group can participate in polymerization reactions, while the dioxolanone ring can undergo ring-opening reactions, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-1,3-dioxolan-2-one: Similar structure but with a methoxy group instead of an ethenyloxy group.

    4-(Ethenyloxy)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolanone ring.

Uniqueness

4-(Ethenyloxy)-1,3-dioxolan-2-one is unique due to its combination of the ethenyloxy group and the dioxolanone ring, which imparts specific reactivity and properties that are not observed in its analogs. This uniqueness makes it valuable for specialized applications in polymer chemistry and materials science.

Properties

CAS No.

148481-75-8

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-ethenoxy-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2

InChI Key

SESVPSIQLAEEIW-UHFFFAOYSA-N

Canonical SMILES

C=COC1COC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.